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Compound of Interest

Compound Name: DSG Crosslinker

Cat. No.: B1670967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker widely utilized

in biological research to covalently link interacting proteins. Its cell-membrane permeability

makes it an invaluable tool for studying protein-protein interactions within their native cellular

environment. This document provides detailed application notes and protocols for the optimal

use of DSG in protein crosslinking experiments, with a focus on achieving high efficiency and

reproducibility.

Key Principles of DSG Crosslinking
DSG contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (found

on lysine residues and the N-terminus of proteins) to form stable amide bonds. With a spacer

arm of 7.7 Å, DSG is suitable for capturing proteins that are in close proximity.[1][2] Due to its

hydrophobic nature, DSG must first be dissolved in an organic solvent like dimethyl sulfoxide

(DMSO) or dimethylformamide (DMF) before being introduced to the aqueous reaction buffer.

[3]

The efficiency of DSG crosslinking is influenced by several factors, including the concentration

of the crosslinker and the protein, the buffer composition and pH, incubation time, and

temperature. Careful optimization of these parameters is crucial for successful crosslinking

experiments.
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Quantitative Data Summary
The following tables summarize recommended DSG concentrations and reaction conditions for

various applications. It is important to note that the optimal conditions should be empirically

determined for each specific protein system.

Table 1: Recommended DSG Concentrations

Application
Protein
Concentration

Recommended
DSG
Concentration
(Molar Excess)

Recommended
DSG
Concentration
(Final)

Reference

General Protein

Crosslinking
> 5 mg/mL 10-fold 0.25 - 5 mM [4]

General Protein

Crosslinking
< 5 mg/mL 20 to 50-fold 0.25 - 5 mM [4]

Purified Protein

Complex
0.5 - 2.0 mg/mL 20-fold 0.5 - 5 mM [2][5]

Integral

Membrane

Proteins

0.1 - 0.5 mg Not specified 1 - 2 mM [4]

In Vivo

Crosslinking

(ChIP)

~4–6 × 10⁶ cells

per 100 mm dish
Not applicable 2 mM [6][7]

Table 2: Recommended Reaction Conditions
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Parameter Recommendation Rationale Reference

Reaction Buffer

Non-amine containing

buffers (e.g., PBS,

HEPES, Borate)

Buffers with primary

amines (e.g., Tris,

Glycine) will compete

with the protein for

reaction with DSG.

[1][4]

pH 7.0 - 9.0

The reaction of NHS

esters with primary

amines is most

efficient at neutral to

slightly basic pH.

[1][2]

Incubation

Temperature

Room Temperature or

4°C

Lower temperatures

can help to preserve

the stability of protein

complexes but will

require longer

incubation times.

[1][2][4]

Incubation Time
30 - 60 minutes at

Room Temperature

Longer incubation

times are generally

required at lower

temperatures.

[2][4]

2 - 3 hours at 4°C [1][2]

Quenching Reagent Tris or Glycine

These reagents

contain primary

amines that will react

with and inactivate

any excess DSG.

[1][2][4]

Quenching

Concentration

10 - 50 mM (final

concentration)

Sufficient

concentration is

needed to effectively

stop the crosslinking

reaction.

[1][4]
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Quenching Time
15 - 20 minutes at

Room Temperature

Allows for complete

inactivation of the

crosslinker.

[1][4]

Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol is suitable for crosslinking purified protein complexes in solution.

Materials:

Purified protein sample in a non-amine containing buffer (e.g., PBS, pH 7.2-8.0)

DSG crosslinker

Anhydrous DMSO or DMF

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

Reaction tubes

Procedure:

Prepare DSG Stock Solution: Immediately before use, dissolve DSG in anhydrous DMSO or

DMF to a stock concentration of 10-50 mM.[1][2] DSG is moisture-sensitive, so ensure the

vial is at room temperature before opening to prevent condensation.[2][4]

Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve the

desired final concentration (refer to Table 1). A good starting point is a 20-fold molar excess

of DSG to protein.[2]

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-3

hours at 4°C with gentle mixing.[1][2]

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-

50 mM.[4]
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Incubate to Quench: Incubate for an additional 15 minutes at room temperature to ensure all

unreacted DSG is quenched.[4]

Downstream Analysis: The crosslinked sample is now ready for downstream analysis, such

as SDS-PAGE, mass spectrometry, or Western blotting. Unreacted crosslinker and

quenching reagent can be removed by dialysis or gel filtration if necessary.[1]

Protocol 2: In Vivo Crosslinking for Chromatin
Immunoprecipitation (ChIP)
This protocol describes the first step of a two-step crosslinking procedure for ChIP, where

proteins are first crosslinked to each other with DSG, followed by protein-DNA crosslinking with

formaldehyde.[6]

Materials:

Adherent cells in culture

Phosphate-Buffered Saline (PBS)

DSG crosslinker

Anhydrous DMSO

Formaldehyde (37%)

Procedure:

Cell Preparation: Wash cultured cells three times with PBS at room temperature.[6]

Prepare DSG Solution: Prepare a 0.25 M DSG stock solution in anhydrous DMSO

immediately before use.[6]

DSG Crosslinking:

Add 10 ml of PBS to each 100 mm plate of cells.
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Add 80 µL of the 0.25 M DSG stock solution to each plate for a final concentration of 2

mM.[6] Swirl the plate immediately to ensure the DSG dissolves and is evenly distributed.

Incubate at room temperature for 45 minutes.[6]

Wash: Wash the cells three times with PBS to remove excess DSG.[6] It is critical to

efficiently wash away the DSG before the next step, as it can react with formaldehyde.[6]

Formaldehyde Crosslinking: Proceed with the standard formaldehyde crosslinking protocol

for ChIP (e.g., add 10 ml of 1% formaldehyde in PBS and incubate for 10 minutes at room

temperature).

Quenching and Downstream Processing: Quench the formaldehyde crosslinking with glycine

and proceed with the remainder of the ChIP protocol (cell lysis, sonication,

immunoprecipitation, etc.).

Visualizing the Workflow
The following diagrams illustrate the experimental workflows for in vitro and in vivo crosslinking

using DSG.
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Caption: Workflow for in vitro protein crosslinking with DSG.
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Caption: Two-step in vivo crosslinking workflow for ChIP using DSG.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

